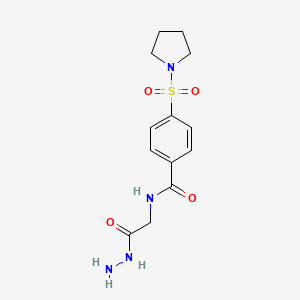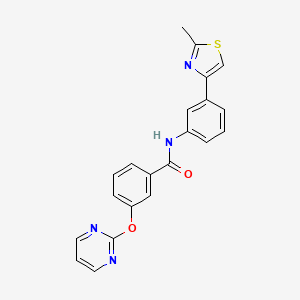
1-(2-Aminoethyl)-2,4,6-triphenylpyridin-1-ium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Aminoethyl)-2,4,6-triphenylpyridin-1-ium perchlorate is a complex organic compound that belongs to the class of pyridinium salts It is characterized by the presence of a pyridine ring substituted with three phenyl groups and an aminoethyl side chain The perchlorate anion is associated with the positively charged pyridinium ion
準備方法
The synthesis of 1-(2-Aminoethyl)-2,4,6-triphenylpyridin-1-ium perchlorate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyridine Core: The initial step involves the synthesis of the 2,4,6-triphenylpyridine core. This can be achieved through a condensation reaction between benzaldehyde and acetophenone in the presence of a base such as sodium hydroxide.
Introduction of the Aminoethyl Group: The next step involves the introduction of the aminoethyl group to the pyridine core. This can be done through a nucleophilic substitution reaction using 2-chloroethylamine hydrochloride.
Formation of the Pyridinium Salt: The final step involves the formation of the pyridinium salt by reacting the aminoethyl-substituted pyridine with perchloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
化学反応の分析
1-(2-Aminoethyl)-2,4,6-triphenylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyridinium ring.
Substitution: The aminoethyl group can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Complexation: The compound can form complexes with metal ions, which can be studied for their potential catalytic or electronic properties.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(2-Aminoethyl)-2,4,6-triphenylpyridin-1-ium perchlorate has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound can be used as a fluorescent probe for studying biological systems. Its unique structural features allow it to interact with biomolecules, making it useful for imaging and diagnostic applications.
Medicine: Research is being conducted on the potential therapeutic applications of this compound, including its use as an anticancer agent. Its ability to interact with cellular components makes it a promising candidate for drug development.
Industry: The compound can be used in the development of new materials with unique electronic and optical properties. Its ability to form stable complexes with metals makes it useful in the design of advanced materials for electronic and photonic applications.
作用機序
The mechanism of action of 1-(2-Aminoethyl)-2,4,6-triphenylpyridin-1-ium perchlorate involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their structure and function. The pyridinium ring and phenyl groups contribute to the compound’s ability to intercalate into DNA, potentially disrupting cellular processes and leading to therapeutic effects.
類似化合物との比較
1-(2-Aminoethyl)-2,4,6-triphenylpyridin-1-ium perchlorate can be compared with other similar compounds, such as:
1-(2-Aminoethyl)piperazine: This compound has a similar aminoethyl group but a different core structure. It is used in carbon capture and storage applications.
Tris(2-aminoethyl)amine: This compound has three aminoethyl groups attached to a central nitrogen atom. It is used as a crosslinking agent and a ligand in coordination chemistry.
2,4,6-Triphenylpyridine: This compound lacks the aminoethyl group and is used as a building block in organic synthesis.
The uniqueness of this compound lies in its combination of the pyridinium core with the aminoethyl side chain, which imparts unique chemical and biological properties.
特性
IUPAC Name |
2-(2,4,6-triphenylpyridin-1-ium-1-yl)ethanamine;perchlorate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N2.ClHO4/c26-16-17-27-24(21-12-6-2-7-13-21)18-23(20-10-4-1-5-11-20)19-25(27)22-14-8-3-9-15-22;2-1(3,4)5/h1-15,18-19H,16-17,26H2;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZATXKWEGDHWCE-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)CCN)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((4-chlorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2380387.png)

![Methyl 6-(2-phenylacetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2380391.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide](/img/structure/B2380393.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2380395.png)



![4-((3-Bromobenzyl)thio)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2380402.png)
![8-((4-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2380406.png)
![4-acetyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2380408.png)
![4-{2-oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2380409.png)

